3-Benzylcyclopent-2-en-1-one

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory research

3-Benzylcyclopent-2-en-1-one (CAS 67100-39-4) is a C12H12O cyclopentenone featuring a benzyl substituent at the 3-position of an α,β-unsaturated cyclopentenone ring. The compound is formally classified by the NLM Medical Subject Headings (MeSH) system as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent; it further serves as an antioxidant in fats and oils.

Molecular Formula C12H12O
Molecular Weight 172.227
CAS No. 67100-39-4
Cat. No. B2780262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylcyclopent-2-en-1-one
CAS67100-39-4
Molecular FormulaC12H12O
Molecular Weight172.227
Structural Identifiers
SMILESC1CC(=O)C=C1CC2=CC=CC=C2
InChIInChI=1S/C12H12O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2
InChIKeyQTXNAXAZAHYCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylcyclopent-2-en-1-one (CAS 67100-39-4) for Scientific Procurement: Core Identity and Differentiation Context


3-Benzylcyclopent-2-en-1-one (CAS 67100-39-4) is a C12H12O cyclopentenone featuring a benzyl substituent at the 3-position of an α,β-unsaturated cyclopentenone ring . The compound is formally classified by the NLM Medical Subject Headings (MeSH) system as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent; it further serves as an antioxidant in fats and oils [1]. The conjugated enone system distinguishes it from its saturated analog 3-benzylcyclopentanone (CAS 85163-16-2) by enabling Michael acceptor reactivity, which is central to its biological activity profile . A documented synthetic route via Grignard addition of benzylmagnesium chloride to 3-ethoxycyclopentenone provides the compound as a white solid in 50% yield after flash chromatography and Kugelrohr distillation [2], and the compound is commercially available at 98% purity .

Why 3-Benzylcyclopent-2-en-1-one (CAS 67100-39-4) Cannot Be Replaced by Generic Cyclopentenones or Saturated Analogs


Generic substitution of 3-benzylcyclopent-2-en-1-one with structurally similar cyclopentenones fails because the specific combination of the 3-benzyl substituent and the α,β-unsaturated ketone (conjugated enone) dictates both its biological target engagement profile and its synthetic reactivity [1]. The saturated analog 3-benzylcyclopentanone (CAS 85163-16-2) lacks the Michael acceptor electrophilicity required for covalent or reversible conjugate addition to nucleophilic enzyme active sites, fundamentally altering its pharmacology . Conversely, the 2-hydroxy analog (3-benzyl-2-hydroxycyclopent-2-en-1-one, CAS 25684-06-4) introduces a hydrogen-bond donor that shifts its synthetic utility toward nucleoside analogue preparation via asymmetric oxidation (ee ≥96%) rather than the lipoxygenase-directed activity profile of the title compound [2]. The 2-benzylidenecyclopentanone series, extensively explored as curcumin analogues, places the benzylidene group at the 2-position as an exocyclic double bond, yielding cytotoxic and antiproliferative profiles distinct from the endocyclic enone arrangement in 3-benzylcyclopent-2-en-1-one [3]. These structural differences produce non-overlapping biological and synthetic utility spaces that cannot be bridged by simple analog substitution.

3-Benzylcyclopent-2-en-1-one (CAS 67100-39-4): Quantitative Comparative Evidence for Informed Procurement Decisions


Lipoxygenase Inhibition Multi-Target Profile vs. Saturated Analog 3-Benzylcyclopentanone

3-Benzylcyclopent-2-en-1-one is classified by NLM MeSH as a potent lipoxygenase inhibitor with ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, while also serving as an antioxidant in fats and oils [1]. In contrast, the saturated analog 3-benzylcyclopentanone (CAS 85163-16-2) lacks the conjugated enone system required for Michael acceptor-mediated enzyme inhibition and has no documented lipoxygenase inhibitory activity . The presence of the α,β-unsaturated carbonyl in 3-benzylcyclopent-2-en-1-one enables covalent or reversible conjugate addition to nucleophilic residues in lipoxygenase active sites, a mechanism unavailable to the saturated analog [2].

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory research

Synthetic Yield Comparison: Grignard Route to 3-Benzylcyclopent-2-en-1-one vs. Related Cyclopentenone Syntheses

The synthesis of 3-benzylcyclopent-2-en-1-one via Grignard addition of benzylmagnesium chloride to 3-ethoxycyclopentenone proceeds with a documented isolated yield of 50% after flash chromatography (2:1 hexanes:ethyl acetate) and Kugelrohr distillation (0.4 torr, 200 °C), yielding the title compound as a white solid [1]. By comparison, the synthesis of 3-benzylcyclopentanone (the saturated analog) via asymmetric hydrogenation of 3-benzylcyclopentenone using (S)-p-tol-BINAP and a rhodium catalyst achieves an 85% yield, but this route requires chiral ligand-controlled catalysis and produces the reduced (non-enone) product . The Grignard route to the title compound uses commercially available 3-ethoxycyclopentenone and benzylmagnesium chloride, avoiding transition-metal catalysts and enabling access to the intact α,β-unsaturated ketone, which is the pharmacologically relevant oxidation state.

Organic synthesis Cyclopentenone preparation Grignard addition

Commercial Purity Specification: 3-Benzylcyclopent-2-en-1-one vs. 3-Benzyl-2-hydroxycyclopent-2-en-1-one

3-Benzylcyclopent-2-en-1-one is commercially available from LeYan (Shanghai) at a certified purity of 98% (Product No. 1740402) . For comparison, the 2-hydroxy analog 3-benzyl-2-hydroxycyclopent-2-en-1-one (CAS 25684-06-4) is available from BOC Sciences at 95% purity . The 3% higher purity specification of the title compound reduces the burden of additional purification steps for applications requiring high-purity starting materials, such as medicinal chemistry lead optimization or analytical standard preparation.

Chemical procurement Purity specification Quality assurance

Endocyclic vs. Exocyclic Enone Positioning: Structural Basis for Differentiated Reactivity

3-Benzylcyclopent-2-en-1-one features an endocyclic α,β-unsaturated ketone where the double bond resides within the cyclopentene ring . This contrasts with the 2-benzylidenecyclopentanone series, where the benzylidene double bond is exocyclic to the cyclopentanone ring . The endocyclic enone arrangement in 3-benzylcyclopent-2-en-1-one positions the electrophilic β-carbon within the ring system, influencing both the geometry of nucleophilic attack and the conformational preferences of any covalent adducts formed. In the benzylidenecyclopentanone curcumin analogues, the exocyclic enone gives rise to cytotoxic and antiproliferative activities against RBL-2H3 cells [1], whereas the endocyclic enone in the title compound is associated with lipoxygenase inhibition and antioxidant properties [2]. Although direct comparative IC50 data between endocyclic and exocyclic benzyl-cyclopentenones are not available in the public domain, the divergent biological annotation supports non-interchangeability.

Structure-activity relationship Michael acceptor reactivity Cyclopentenone SAR

Antioxidant Activity in Lipid Systems vs. Non-Antioxidant Cyclopentenones

The MeSH record for 3-benzylcyclopent-2-en-1-one explicitly annotates its function as an antioxidant in fats and oils [1]. In contrast, the saturated analog 3-benzylcyclopentanone has no documented antioxidant activity in curated databases, and 3-phenylcyclopent-2-en-1-one (CAS 3810-26-2), which replaces the benzyl group with a phenyl group, is primarily documented for fragrance applications rather than antioxidant utility . The combination of the benzyl substituent and the enone system in the title compound may contribute to radical-scavenging capacity through resonance stabilization of phenethyl-type radical intermediates, though direct comparative radical-scavenging assay data (e.g., DPPH IC50) have not been published for this specific compound.

Antioxidant Lipid oxidation Food chemistry

CCR5 Antagonist Preliminary Screening vs. Coruscanone A (Antifungal Cyclopentenedione)

Preliminary pharmacological screening indicates that 3-benzylcyclopent-2-en-1-one exhibits CCR5 antagonist activity, suggesting potential utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This biological annotation is distinct from the antifungal activity profile of coruscanone A, a cyclopentenedione natural product that shows potent in vitro activity against Candida albicans and Cryptococcus neoformans comparable to amphotericin B and fluconazole [2]. The CCR5 activity of the title compound places it in the chemokine receptor modulator space, whereas coruscanone A and its desmethoxy analogues operate in the antifungal space via a different mechanism of action. Direct comparative IC50 data for CCR5 antagonism between 3-benzylcyclopent-2-en-1-one and other cyclopentenone-based CCR5 ligands are not available in public databases.

CCR5 antagonist HIV research Chemokine receptor

3-Benzylcyclopent-2-en-1-one (CAS 67100-39-4): Evidence-Backed Application Scenarios for Scientific Procurement


Lipoxygenase Pathway Research and Arachidonic Acid Cascade Studies

3-Benzylcyclopent-2-en-1-one is the appropriate procurement choice for laboratories investigating lipoxygenase-mediated arachidonic acid metabolism, as it is specifically classified by NLM MeSH as a potent lipoxygenase inhibitor [1]. Its ancillary inhibition of cyclooxygenase (to a lesser extent) provides a multi-target modulation profile within the eicosanoid pathway that is not shared by the saturated analog 3-benzylcyclopentanone, which lacks the reactive enone pharmacophore entirely . Researchers should note that while the MeSH annotation is authoritative, specific IC50 values against individual lipoxygenase isoforms (5-LOX, 12-LOX, 15-LOX) for this exact compound were not located in public databases at the time of this guide; users are advised to establish in-house potency data as part of assay validation.

Lipid Antioxidant Screening and Food Chemistry Applications

The MeSH-curated designation of 3-benzylcyclopent-2-en-1-one as an antioxidant in fats and oils [1] supports its procurement for antioxidant screening programs in lipid systems. This functional annotation distinguishes it from 3-phenylcyclopent-2-en-1-one, which is primarily utilized in fragrance compositions without documented antioxidant activity . The compound's combination of lipoxygenase inhibition and antioxidant properties makes it particularly relevant for studies examining the intersection of enzymatic lipid oxidation (lipoxygenase pathway) and non-enzymatic oxidative processes in food matrices, edible oils, or biological membrane models.

Medicinal Chemistry Starting Material for CCR5 Antagonist Development

Preliminary pharmacological screening has identified 3-benzylcyclopent-2-en-1-one as exhibiting CCR5 antagonist activity, with potential implications for HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD therapeutic development [1]. This annotation places the compound in a distinct therapeutic target space from the antifungal cyclopentenones (e.g., coruscanone A analogues) that have been more extensively characterized . Medicinal chemistry teams pursuing CCR5-targeted lead optimization should procure this compound as a structurally distinct starting scaffold, with the endocyclic enone providing a synthetic handle for further derivatization via conjugate addition or α-functionalization chemistry.

Synthetic Methodology Development Using α,β-Unsaturated Cyclopentenone Scaffolds

The documented synthesis of 3-benzylcyclopent-2-en-1-one via Grignard addition to 3-ethoxycyclopentenone (50% isolated yield) [1] provides a validated entry point for synthetic chemists developing new cyclopentenone functionalization methodologies. The endocyclic enone system supports conjugate addition, cycloaddition, and asymmetric hydrogenation reactions that are not accessible with the saturated analog 3-benzylcyclopentanone. The compound is commercially available at 98% purity , enabling its direct use as a substrate in reaction optimization studies without the need for in-house synthesis, thereby accelerating methodology development timelines.

Quote Request

Request a Quote for 3-Benzylcyclopent-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.